3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione
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Overview
Description
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes both ethoxy and trimethylsilyl groups attached to a cyclobutene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene-1,2-dione with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: This compound has a similar cyclobutene-1,2-dione core but with a methylamino group instead of the trimethylsilyl group.
4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine: This compound features a pyridine ring instead of the cyclobutene-1,2-dione core but retains the trimethylsilyl group.
Uniqueness
3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione is unique due to its combination of ethoxy and trimethylsilyl groups attached to a cyclobutene-1,2-dione core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
109364-35-4 |
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Molecular Formula |
C11H14O3Si |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-ethoxy-4-(2-trimethylsilylethynyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H14O3Si/c1-5-14-11-8(9(12)10(11)13)6-7-15(2,3)4/h5H2,1-4H3 |
InChI Key |
QIXSKXCGNSRZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
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